AG957

Description

Properties

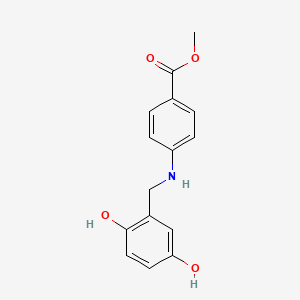

IUPAC Name |

methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFREBZMBNRGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274352 | |

| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140674-76-6 | |

| Record name | MLS002701581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AG957 Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms of a Tyrphostin Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of AG957, a tyrphostin-class tyrosine kinase inhibitor. Primarily targeting the BCR-ABL oncoprotein, AG957 has been a significant tool in the study of Chronic Myelogenous Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways affected by AG957, quantitative data on its activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of BCR-ABL and Downstream Signaling

AG957 is a potent inhibitor of the p210 BCR-ABL tyrosine kinase, the hallmark of CML.[1][2] Its primary mechanism involves the competitive inhibition of the substrate-binding site of the BCR-ABL kinase domain, leading to a reduction in its autophosphorylation and the subsequent phosphorylation of its downstream targets.[1] This inhibition sets off a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis in BCR-ABL positive cells.

The inhibition of p210 BCR-ABL by AG957 disrupts multiple signaling pathways crucial for the survival and proliferation of CML cells. Key substrates of BCR-ABL that are affected by AG957 include:

-

CrkL: An adaptor protein that is constitutively phosphorylated by BCR-ABL and is a key player in the pathogenesis of CML. AG957 treatment leads to a decrease in CrkL phosphorylation.[1]

-

Paxillin and c-CBL: These proteins are also direct substrates of p210 BCR-ABL, and their phosphorylation is diminished following AG957 treatment.[1]

By inhibiting the phosphorylation of these and other downstream effectors, AG957 effectively shuts down the pro-survival and proliferative signals emanating from the constitutively active BCR-ABL kinase.

Signaling Pathways Modulated by AG957

The inhibitory action of AG957 on BCR-ABL triggers a series of downstream events that culminate in apoptosis. The primary pathways implicated are the intrinsic apoptotic pathway and the PI3K/Akt signaling cascade.

Intrinsic Apoptotic Pathway

In CML cells, AG957-induced downregulation of BCR-ABL activity leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This process is characterized by:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Inhibition of BCR-ABL signaling leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1).

-

Caspase Activation: The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1][2]

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. In some cellular contexts, AG957 has been shown to affect the phosphorylation state of Akt and its downstream targets, such as BAD. This can lead to the destabilization of the Bcl-xL/BAD complex, thereby promoting apoptosis.[3] This suggests that AG957 may have effects beyond BCR-ABL inhibition, potentially impacting other tyrosine kinases that regulate the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of AG957 against various cell types and kinases.

Table 1: Inhibitory Activity of AG957

| Target | Assay | IC50 / Ki | Reference |

| p210 BCR-ABL Autokinase Activity | Immune Complex Kinase Assay | IC50: 2.9 µM | [4] |

| p210 BCR-ABL Tyrosine Kinase | Kinase Assay | Ki: 750 nM | [5] |

| p140 c-ABL Tyrosine Kinase | Kinase Assay | Ki: 10 µM | [5] |

Table 2: Cellular Activity of AG957 on Colony Formation

| Cell Type | Progenitor Type | IC50 (µM) | Reference |

| CML | Granulocyte colony-forming cells | 7.3 | [2] |

| Normal | Granulocyte colony-forming cells | >20 | [2] |

| CML | Granulocyte/macrophage colony-forming cells | 5.3 | [2] |

| Normal | Granulocyte/macrophage colony-forming cells | >20 | [2] |

| CML | Erythroid colony-forming cells | 15.5 | [2] |

| Normal | Erythroid colony-forming cells | >20 | [2] |

| CML | Multilineage colony-forming units (CFU-Mix) | 12 | [5] |

| Normal | Multilineage colony-forming units (CFU-Mix) | 64 | [5] |

| CML | Burst-forming unit-erythroid (BFU-E) | 29 | [5] |

| Normal | Burst-forming unit-erythroid (BFU-E) | 89 | [5] |

| CML | Colony-forming unit–granulocyte-macrophage (CFU-GM) | 34 | [5] |

| Normal | Colony-forming unit–granulocyte-macrophage (CFU-GM) | 85 | [5] |

| CML | Long-term culture-initiating cells (LTC-IC) | 43 | [5] |

| Normal | Long-term culture-initiating cells (LTC-IC) | 181 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of AG957.

Western Blotting for Phosphoprotein Analysis

Western blotting is a fundamental technique to assess the phosphorylation status of BCR-ABL and its downstream targets.

Methodology:

-

Cell Culture and Treatment: CML cell lines (e.g., K562) or primary patient cells are cultured under standard conditions. Cells are then treated with varying concentrations of AG957 or a vehicle control for different time periods.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system. The intensity of the bands can be quantified using densitometry software.

Colony Formation Assay

The colony formation assay (or clonogenic assay) is used to determine the long-term effect of AG957 on the proliferative capacity of single cells.

Methodology:

-

Cell Preparation: A single-cell suspension of CML or normal hematopoietic progenitor cells is prepared.

-

Plating in Semi-Solid Medium: A known number of cells are plated in a semi-solid medium, such as methylcellulose, containing appropriate growth factors. The cells are plated in the presence of increasing concentrations of AG957 or a vehicle control.

-

Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period of 7 to 14 days to allow for colony formation.

-

Colony Counting: After the incubation period, the number of colonies (typically defined as a cluster of 50 or more cells) is counted under a microscope.

-

Data Analysis: The number of colonies in the AG957-treated plates is compared to the number of colonies in the control plates to determine the IC50 value, which is the concentration of AG957 that inhibits colony formation by 50%.

This in-depth guide provides a solid foundation for understanding the multifaceted mechanism of action of AG957. The provided data and protocols serve as a valuable resource for researchers investigating tyrosine kinase inhibitors and their therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of apoptosis by the tyrphostin AG957 in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. ashpublications.org [ashpublications.org]

AG957 Signaling Pathway: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

AG957, also known as Tyrphostin AG957, is a potent tyrosine kinase inhibitor primarily recognized for its activity against the Bcr-Abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML). This document provides an in-depth technical overview of the AG957 signaling pathway, its mechanism of action, and its effects on various cellular processes. It includes a compilation of quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of the relevant signaling cascades and experimental workflows.

Core Mechanism of Action and Signaling Pathway

AG957 exerts its primary anti-leukemic effect by targeting the constitutively active Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a product of the Philadelphia chromosome, a specific chromosomal translocation (t(9;22)) that is pathognomonic for CML. This fusion protein drives uncontrolled cell proliferation and resistance to apoptosis through the continuous activation of multiple downstream signaling pathways.

AG957 acts as an ATP-competitive inhibitor at the kinase domain of Bcr-Abl, preventing the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates.[1] This inhibition leads to the deactivation of critical pro-survival and proliferative signaling cascades.

Key Downstream Pathways Affected by AG957:

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial downstream effector of Bcr-Abl. Its activation promotes cell survival by inhibiting pro-apoptotic proteins. AG957-mediated inhibition of Bcr-Abl leads to a reduction in Akt phosphorylation, thereby promoting apoptosis.[2]

-

Apoptosis Induction: By inhibiting Bcr-Abl and the downstream PI3K/Akt pathway, AG957 triggers the intrinsic apoptotic pathway. This is characterized by the mitochondrial release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[2][3] Furthermore, AG957 has been shown to alter the phosphorylation of the pro-apoptotic protein BAD, which destabilizes the Bcl-xL/BAD complex, further promoting apoptosis.[2]

-

Integrin Signaling: AG957 has been observed to restore β1 integrin-mediated adhesion in CML progenitors.[4] The Bcr-Abl kinase can phosphorylate proteins involved in integrin signaling, leading to abnormal cell adhesion. By inhibiting Bcr-Abl, AG957 can partially reverse these effects.[4]

-

Other Substrates: AG957 also inhibits the phosphorylation of other Bcr-Abl substrates such as paxillin and VE-cadherin, which are involved in cell adhesion and vascular permeability.[1]

Quantitative Data

The efficacy of AG957 has been quantified in various studies, primarily focusing on its inhibitory concentration (IC50) against Bcr-Abl kinase and its effect on CML cell progenitors.

| Target/Cell Type | Parameter | Value | Reference |

| p210bcr/abl Autokinase Activity | IC50 | 2.9 µM | [1] |

| CML Granulocyte Colony-Forming Cells (CFC) | Median IC50 | 7.3 µM | [3] |

| Normal Granulocyte CFC | Median IC50 | >20 µM | [3] |

| CML Granulocyte/Macrophage CFC | Median IC50 | 5.3 µM | [3] |

| Normal Granulocyte/Macrophage CFC | Median IC50 | >20 µM | [3] |

| CML Erythroid Colony-Forming Cells | Median IC50 | 15.5 µM | [3] |

| Normal Erythroid Colony-Forming Cells | Median IC50 | >20 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AG957's effects on cancer cells. These are generalized protocols that should be optimized for specific experimental conditions.

Bcr-Abl Kinase Assay (In Vitro)

This assay measures the ability of AG957 to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

AG957 stock solution (dissolved in DMSO)

-

96-well plates

-

Phosphorylation detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Add 5-10 µL of kinase buffer containing the peptide substrate to each well of a 96-well plate.

-

Add 1 µL of AG957 at various concentrations (and DMSO as a vehicle control) to the wells.

-

Add 10 µL of recombinant Bcr-Abl enzyme to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a suitable stop reagent or by washing the plate.

-

Detect the level of substrate phosphorylation using a phosphorylation detection antibody.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each AG957 concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of AG957 on the viability and proliferation of cancer cells (e.g., K562, a CML cell line).

Materials:

-

K562 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

AG957 stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of AG957 in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with AG957.

Materials:

-

K562 cells

-

AG957 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed K562 cells in a 6-well plate and treat with various concentrations of AG957 for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blotting

This technique is used to detect changes in the phosphorylation status of Bcr-Abl and its downstream targets (e.g., Akt) in response to AG957 treatment.

Materials:

-

K562 cells

-

AG957 stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat K562 cells with AG957 for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

AG957 is a well-characterized tyrosine kinase inhibitor that effectively targets the Bcr-Abl oncoprotein, leading to the inhibition of pro-survival signaling pathways and the induction of apoptosis in CML cells. Its selectivity for CML progenitor cells over their normal counterparts highlights its therapeutic potential. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the mechanism of action of AG957 and similar targeted therapies in the context of cancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]

In-Depth Technical Guide to AG957: A Tyrphostin-Class BCR-ABL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG957, also known as Tyrphostin AG957, is a synthetically derived small molecule that functions as a potent tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of the p210BCR-ABL oncoprotein, the hallmark of Chronic Myelogenous Leukemia (CML). By targeting the ATP-binding site of the ABL kinase domain, AG957 effectively abrogates the constitutive kinase activity of BCR-ABL, leading to the suppression of downstream signaling pathways that drive malignant transformation. This results in the inhibition of proliferation and the induction of apoptosis in BCR-ABL-positive cells. Preclinical studies have demonstrated the selectivity of AG957 for CML progenitor cells over their normal counterparts, highlighting its therapeutic potential. This document provides a comprehensive technical overview of AG957, including its biochemical properties, mechanism of action, preclinical efficacy, and detailed experimental protocols.

Core Properties and Mechanism of Action

AG957 is a member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases. The primary molecular target of AG957 is the constitutively active p210BCR-ABL tyrosine kinase.

Mechanism of Inhibition: AG957 acts as an ATP-competitive inhibitor, binding to the kinase domain of the ABL portion of the BCR-ABL fusion protein. This binding event prevents the autophosphorylation of p210BCR-ABL, a critical step for its activation and the subsequent phosphorylation of its downstream substrates. The inhibition of p210BCR-ABL autokinase activity by AG957 has been determined to have a half-maximal inhibitory concentration (IC50) of 2.9 μM.[1]

The downstream consequences of BCR-ABL inhibition by AG957 are multifaceted:

-

Inhibition of Proliferation: By blocking BCR-ABL signaling, AG957 halts the uncontrolled proliferation of CML cells. This is evidenced by a significant reduction in DNA synthesis, with a 60% inhibition observed at a concentration of 20 μM.[1]

-

Induction of Apoptosis: AG957 treatment triggers programmed cell death in CML cells through the intrinsic apoptotic pathway. This is characterized by the mitochondrial release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

-

Restoration of Normal Cellular Function: AG957 has been shown to restore normal beta1 integrin-mediated adhesion in CML hematopoietic progenitors. This suggests that beyond its direct anti-proliferative and pro-apoptotic effects, AG957 can also reverse some of the functional abnormalities induced by the BCR-ABL oncoprotein.

While the primary target of AG957 is BCR-ABL, some studies suggest potential off-target effects on other tyrosine kinases, such as c-CBL, and signaling pathways like the PI3K/Akt pathway in BCR-ABL-negative cells.

Data Presentation: Preclinical Efficacy

The preclinical efficacy of AG957 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of AG957 against Human Hematopoietic Progenitor Cells

| Cell Type | Assay | IC50 (μM) | Source |

| p210BCR-ABL | Autokinase Activity | 2.9 | [1] |

| CML Granulocyte Colony-Forming Cells (CFC) | Colony Formation Assay | 7.3 | |

| Normal Granulocyte CFC | Colony Formation Assay | >20 | |

| CML Granulocyte/Macrophage CFC | Colony Formation Assay | 5.3 | |

| Normal Granulocyte/Macrophage CFC | Colony Formation Assay | >20 | |

| CML Erythroid Colony-Forming Cells | Colony Formation Assay | 15.5 | |

| Normal Erythroid Colony-Forming Cells | Colony Formation Assay | >20 |

Data from Svingen et al., Clinical Cancer Research, 2000.

Table 2: In Vivo Efficacy of AG957 in a Murine CML Model

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Source |

| NOD/SCID mice xenografted with K562 cells | 10 mg/kg, intratracheal | Lung c-Abl activity | Blocked c-Abl activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of AG957.

Hematopoietic Colony-Forming Cell (CFC) Assay

This assay is used to assess the effect of AG957 on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal bovine serum (FBS)

-

Methylcellulose

-

Recombinant human cytokines (e.g., G-CSF, GM-CSF, EPO)

-

AG957 stock solution (dissolved in DMSO)

-

Peripheral blood or bone marrow mononuclear cells from CML patients and normal donors

-

35 mm culture dishes

Procedure:

-

Prepare the methylcellulose-based culture medium by mixing methylcellulose with IMDM, FBS, and the desired cytokines.

-

Isolate mononuclear cells from peripheral blood or bone marrow samples using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in IMDM.

-

Add the cells to the methylcellulose medium at a final concentration of 1 x 105 cells/mL.

-

Add varying concentrations of AG957 (or DMSO as a vehicle control) to the cell-methylcellulose mixture.

-

Plate 1.1 mL of the final mixture into 35 mm culture dishes in duplicate.

-

Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2.

-

After 14 days, score the colonies (defined as aggregates of >40 cells) based on their morphology (e.g., granulocyte, macrophage, erythroid) using an inverted microscope.

-

Calculate the IC50 value as the concentration of AG957 that causes a 50% reduction in colony formation compared to the vehicle control.

Western Blot Analysis of p210BCR-ABL Phosphorylation

This protocol details the detection of changes in the phosphorylation status of p210BCR-ABL and its downstream targets following AG957 treatment.

Materials:

-

K562 cells (or other BCR-ABL positive cell line)

-

RPMI-1640 medium supplemented with FBS

-

AG957 stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BCR (Tyr177), anti-ABL, anti-phospho-CrkL, anti-CrkL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture K562 cells to the desired density.

-

Treat the cells with various concentrations of AG957 (and a DMSO control) for the desired time period (e.g., 1-4 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways

Caption: AG957 inhibits the BCR-ABL signaling pathway, leading to apoptosis.

Experimental Workflow

Caption: Preclinical evaluation workflow for the AG957 compound.

References

AG957: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Bcr-Abl Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of AG957, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's structure, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

AG957, also known as Tyrphostin AG957 or NSC 654705, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical structure is characterized by a benzylidene malononitrile core.

Table 1: Physicochemical Properties of AG957

| Property | Value | Reference |

| IUPAC Name | methyl 4-({[3,4-dihydroxyphenyl)methyl]amino}methyl)benzoate | |

| Synonyms | Tyrphostin AG957, NSC 654705, Lavendustin C Analog | [1][2][3] |

| CAS Number | 140674-76-6 | [3] |

| Chemical Formula | C15H15NO4 | [3] |

| Molecular Weight | 273.28 g/mol | [3] |

| Appearance | Off-white solid | [2] |

| SMILES | COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | [3] |

| Solubility | Soluble in DMSO (200 mg/ml) and formulations of DMSO, PEG300, Tween-80, and saline. | [1][4] |

| Storage | Store at -20°C, protected from light. Stock solutions are stable for up to 3 months at -20°C. | [2][4] |

Pharmacological Properties and Mechanism of Action

AG957 is a potent and selective inhibitor of the p210 Bcr-Abl tyrosine kinase, the constitutively active fusion protein responsible for the pathogenesis of Chronic Myelogenous Leukemia (CML).[1][5][6]

Kinase Inhibitory Activity

AG957 exhibits significant inhibitory activity against the autophosphorylation of the p210 Bcr-Abl kinase. This inhibition is selective for Bcr-Abl over the native c-Abl kinase.

Table 2: In Vitro Inhibitory Activity of AG957

| Target | Assay | IC50 / Ki | Reference |

| p210 Bcr-Abl | Autokinase Activity | IC50 = 2.9 µM | [1] |

| p210 Bcr-Abl | Tyrosine Kinase Activity | Ki = 750 nM | [2][7] |

| p140 c-Abl | Tyrosine Kinase Activity | Ki = 10 µM | [2][7] |

Cellular Effects and Signaling Pathways

AG957's inhibition of Bcr-Abl kinase activity in CML cells leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

-

Inhibition of Bcr-Abl Downstream Signaling: The Bcr-Abl oncoprotein activates multiple signaling pathways that promote cell proliferation and survival, including the Ras/Raf/MAPK and PI3K/Akt pathways.[8][9] AG957's inhibition of Bcr-Abl blocks these downstream signals.

-

Induction of Apoptosis: AG957 treatment of CML cells, such as the K562 cell line, leads to the downregulation of p210 Bcr-Abl.[3][5] This is followed by the mitochondrial release of cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptotic cell death.[3][5] Studies have also shown that AG957-mediated apoptosis in Bcr-Abl negative hematopoietic cells is associated with altered phosphorylation of Akt and BAD.[2]

-

Effects on Cell Adhesion: AG957 has been shown to restore beta1 integrin-mediated adhesion in CML progenitors, suggesting a role in modulating the abnormal cell adhesion properties of leukemic cells.[10]

Experimental Protocols

The following sections provide generalized protocols for key assays used to characterize the activity of AG957. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

CML cell line (e.g., K562)

-

Complete culture medium

-

AG957 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of AG957 in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the AG957 dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity.

Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

AG957

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add AG957 at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the kinase activity and the inhibitory effect of AG957.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms of apoptosis by the tyrphostin AG957 in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. adooq.com [adooq.com]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Molecular Pathways Molecular Pathways : BCR-ABL | Semantic Scholar [semanticscholar.org]

- 10. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

AG957: An In-Depth Technical Guide to Bcr/Abl Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG957, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant activity against the Bcr/Abl oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of AG957's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. It is intended to serve as a detailed resource for researchers and professionals involved in oncology drug discovery and development, with a specific focus on CML therapeutics.

Introduction to Bcr/Abl and CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the reciprocal translocation t(9;22)(q34;q11), which creates the Philadelphia chromosome. This translocation results in the fusion of the breakpoint cluster region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, giving rise to the Bcr/Abl fusion protein. The constitutive tyrosine kinase activity of Bcr/Abl is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes and their precursors.

AG957: A Tyrphostin Inhibitor of Bcr/Abl

AG957 (also known as Tyrphostin AG957 or NSC 654705) is a potent inhibitor of the Bcr/Abl tyrosine kinase. It functions by competing with ATP for the kinase domain's binding site, thereby blocking the autophosphorylation of Bcr/Abl and the subsequent phosphorylation of its downstream substrates. This inhibition of Bcr/Abl's enzymatic activity disrupts the signaling pathways that promote leukemic cell proliferation and survival.

Quantitative Data on AG957 Efficacy

The inhibitory activity of AG957 has been quantified in various experimental systems. The following tables summarize the key quantitative data available for AG957.

Table 1: In Vitro Kinase Inhibition

| Target Enzyme | Assay Type | IC50 Value | Reference(s) |

| p210Bcr/Abl Autokinase | Immune Complex Kinase Assay | 2.9 µM | [1] |

Table 2: Cellular Activity in CML Progenitors

| Cell Type | Assay Type | IC50 Value (Median) | Comparison (vs. Normal) | P-value | Reference(s) |

| CML Granulocyte Colony-Forming Cells | Colony Formation Assay | 7.3 µM | >20 µM | < 0.001 | [2] |

| CML Granulocyte/Macrophage Colony-Forming Cells | Colony Formation Assay | 5.3 µM | >20 µM | < 0.05 | [2] |

| CML Erythroid Colony-Forming Cells | Colony Formation Assay | 15.5 µM | >20 µM | > 0.05 | [2] |

Note: Direct comparative IC50 values for AG957 in common CML cell lines such as K562, LAMA-84, and KCL22 were not consistently reported in the reviewed literature.

Mechanism of Action: Signaling Pathways and Apoptosis Induction

AG957-mediated inhibition of Bcr/Abl kinase activity leads to a cascade of downstream effects, ultimately culminating in the induction of apoptosis in CML cells.

Bcr/Abl Downstream Signaling

The constitutively active Bcr/Abl kinase phosphorylates a multitude of downstream effector proteins, including those involved in the Ras/MAPK, PI3K/Akt, and JAK/STAT signaling pathways. Key substrates include Crkl and STAT5. Inhibition of Bcr/Abl by AG957 leads to a reduction in the phosphorylation of these downstream targets, thereby attenuating the pro-proliferative and anti-apoptotic signals.

Induction of Apoptosis

A key consequence of Bcr/Abl inhibition by AG957 is the induction of programmed cell death, or apoptosis. This process is initiated by the downregulation of Bcr/Abl, which leads to the mitochondrial release of cytochrome c. Cytochrome c then activates caspase-9 and subsequently caspase-3, executing the apoptotic program.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AG957.

Non-Radioactive Bcr/Abl Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to measure the inhibitory effect of AG957 on Bcr/Abl kinase activity using a GST-tagged substrate.

-

Reagent Preparation:

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrate: Purified GST-Crkl fusion protein.

-

Enzyme: Bcr/Abl immunoprecipitated from CML cell lysate (e.g., K562) or recombinant Bcr/Abl.

-

ATP Solution: 10 mM ATP in kinase buffer.

-

AG957 Stock Solution: Dissolve AG957 in DMSO.

-

Detection Reagent: Anti-phosphotyrosine antibody (e.g., 4G10).

-

-

Assay Procedure:

-

Coat a 96-well plate with GST-Crkl.

-

Wash wells with kinase buffer.

-

Add Bcr/Abl enzyme to each well.

-

Add serial dilutions of AG957 to the wells. Include a DMSO control.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding EDTA.

-

Wash the wells with wash buffer (e.g., TBST).

-

Add anti-phosphotyrosine antibody and incubate.

-

Wash and add a secondary HRP-conjugated antibody.

-

Wash and add a chemiluminescent substrate.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each AG957 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

Tyrphostin AG957: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tyrphostin AG957, a synthetically derived tyrosine kinase inhibitor. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways and workflows involved in its study. Tyrphostin AG957 has been instrumental in understanding the role of the BCR-ABL oncoprotein in Chronic Myelogenous Leukemia (CML) and has served as a foundational tool in the development of targeted cancer therapies.

Core Mechanism of Action

Tyrphostin AG957 is a potent inhibitor of protein tyrosine kinase (PTK) activity, with a notable selectivity for the p210BCR-ABL fusion protein.[1][2][3] This oncoprotein, a hallmark of CML, possesses constitutively active tyrosine kinase function, driving uncontrolled cell proliferation and survival.

AG957's primary mechanism involves the inhibition of p210BCR-ABL autokinase activity.[1][4] By blocking the tyrosine phosphorylation of p210BCR-ABL itself and its downstream substrates, AG957 effectively shuts down the aberrant signaling cascade that promotes leukemic cell growth.[1][2] This inhibition leads to a cascade of cellular events, culminating in the induction of apoptosis (programmed cell death). The apoptotic pathway initiated by AG957 in CML cells involves the mitochondrial release of cytochrome c, followed by the activation of caspase-9 and caspase-3.[3][5][6]

Interestingly, while renowned for its action against BCR-ABL, research indicates AG957 also exerts effects in BCR-ABL-negative cells.[7] In these contexts, it can induce apoptosis by altering the phosphorylation of key proteins in the PI3K/Akt survival pathway, such as Akt and BAD.[7] This suggests that AG957 may have broader activity against other tyrosine kinases, a critical consideration in its use as a research tool.

Furthermore, foundational studies have shown that AG957 can restore normal cellular functions that are disrupted by BCR-ABL. For instance, it has been demonstrated to restore beta1 integrin-mediated adhesion in CML hematopoietic progenitors, a function that is typically impaired in the disease.[2]

Quantitative Data Summary

The following table summarizes key quantitative findings from foundational research on Tyrphostin AG957, providing a comparative view of its efficacy and selectivity.

| Parameter | Target / Cell Type | Value | Reference |

| IC₅₀ | p210bcr/abl autokinase activity | 2.9 µM | [1][4] |

| IC₅₀ | Granulocyte Colony-Forming Cells (CML) | 7.3 µM | [3][6] |

| IC₅₀ | Granulocyte Colony-Forming Cells (Normal) | >20 µM | [3][6] |

| IC₅₀ | Granulocyte/Macrophage Colony-Forming Cells (CML) | 5.3 µM | [3][6] |

| IC₅₀ | Granulocyte/Macrophage Colony-Forming Cells (Normal) | >20 µM | [3][6] |

| Effect | DNA Synthesis Inhibition in K562 cells | 60% inhibition at 20 µM (after 2h) | [1] |

| Effect | Proliferation of CML Colony-Forming Cells | Significant inhibition at 0.1-100 µM | [1] |

| Effect | Cyclin B1 Protein Level Reduction | ~90% reduction at 100 µM (Tyrphostin-47) | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. The following sections describe the core experimental protocols used to characterize Tyrphostin AG957.

Immune Complex Kinase Assay for p210BCR-ABL Activity

This assay directly measures the autophosphorylation activity of the p210BCR-ABL kinase, providing a direct assessment of an inhibitor's potency.

-

Cell Lysis: CML cells (e.g., K562) are cultured and treated with various concentrations of Tyrphostin AG957 or a vehicle control for a specified time (e.g., 1-2 hours). Cells are then harvested and lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an anti-ABL specific antibody overnight at 4°C to capture the p210BCR-ABL protein. Protein A/G-agarose beads are added to pull down the antibody-protein complexes.

-

Kinase Reaction: The immunoprecipitated complexes are washed extensively to remove non-specific proteins. The beads are then resuspended in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP) and incubated at 30°C for 15-30 minutes to allow for autophosphorylation.

-

Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, and the gel is dried. The phosphorylated p210BCR-ABL is visualized and quantified by autoradiography. The intensity of the band corresponds to the kinase activity.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the impact of AG957 on the metabolic activity of cell cultures, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cells (e.g., K562) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Tyrphostin AG957 for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Phosphoprotein Analysis

Western blotting is essential for observing the direct effect of AG957 on the phosphorylation state of BCR-ABL and its downstream signaling targets.

-

Sample Preparation: Cells are treated with AG957 as described above. After treatment, they are lysed, and the total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred electrophoretically to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with a protein solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-tyrosine, anti-phospho-CrkL, anti-phospho-Akt).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Following another series of washes, an enhanced chemiluminescence (ECL) substrate is added. The light emitted is captured on X-ray film or with a digital imaging system, revealing bands corresponding to the phosphorylated protein of interest. The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed.

Caption: BCR-ABL signaling pathway and the inhibitory action of Tyrphostin AG957.

Caption: AG957-induced intrinsic apoptosis pathway in CML cells.[3][5][6]

Caption: Standard experimental workflow for Western Blotting analysis.

Caption: Proposed AG957 mechanism in BCR-ABL negative cells via Akt/BAD pathway.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cenmed.com [cenmed.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of apoptosis by the tyrphostin AG957 in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AG957 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG957, a tyrphostin tyrosine kinase inhibitor, has demonstrated pro-apoptotic effects in various hematopoietic cancer cell lines. Its mechanism of action varies depending on the genetic context of the cancer cells, specifically the presence or absence of the BCR-ABL fusion protein. In BCR-ABL-positive cells, characteristic of Chronic Myelogenous Leukemia (CML), AG957 induces apoptosis through the intrinsic pathway, involving the downregulation of the p210bcr/abl oncoprotein and subsequent activation of the caspase cascade. In BCR-ABL-negative leukemia cells, AG957 triggers apoptosis by modulating the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, ultimately leading to the destabilization of anti-apoptotic complexes. This document provides a comprehensive overview of the molecular mechanisms underlying AG957-induced apoptosis, supported by available quantitative data and detailed experimental protocols.

Core Signaling Pathways of AG957-Induced Apoptosis

AG957 employs distinct signaling cascades to initiate programmed cell death in hematopoietic malignancies, contingent on their BCR-ABL status.

BCR-ABL-Positive Chronic Myelogenous Leukemia (CML) Cells

In CML cells expressing the constitutively active p210bcr/abl tyrosine kinase, AG957 directly inhibits its activity.[1] This inhibition leads to the downregulation of downstream survival signals, initiating the mitochondrial-mediated intrinsic apoptosis pathway. The key events are the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[1]

BCR-ABL-Negative Hematopoietic Cells (e.g., Nalm-6, Jurkat)

In leukemia cell lines lacking the BCR-ABL fusion protein, such as Nalm-6 and Jurkat, AG957 induces apoptosis through a different signaling axis. It alters the phosphorylation state of proteins within the PI3K/Akt pathway.[2] Specifically, it affects the phosphorylation of Akt and the pro-apoptotic protein BAD. This leads to the destabilization of the inhibitory complex formed between the anti-apoptotic protein Bcl-xL and BAD, freeing BAD to promote apoptosis.[2]

Quantitative Data on AG957-Induced Apoptosis

Quantitative data on the apoptotic effects of AG957 are crucial for evaluating its therapeutic potential. The following tables summarize the available data on the inhibitory concentrations of AG957.

| Cell Type | Parameter | Value (µM) | Reference |

| Chronic Myelogenous Leukemia (CML) Progenitors | IC50 (Granulocyte colony-forming cells) | 7.3 | [1] |

| Chronic Myelogenous Leukemia (CML) Progenitors | IC50 (Granulocyte/macrophage colony-forming cells) | 5.3 | [1] |

| p210bcr/abl Kinase | IC50 (Autokinase activity) | 2.9 | [3] |

Table 1: Inhibitory Concentrations (IC50) of AG957.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of AG957 in apoptosis. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Culture and Treatment

-

Cell Lines:

-

BCR-ABL Positive: K562 (chronic myelogenous leukemia)

-

BCR-ABL Negative: Nalm-6 (B-cell acute lymphoblastic leukemia), Jurkat (T-cell leukemia)

-

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

AG957 Preparation: Prepare a stock solution of AG957 in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations immediately before use.

-

Treatment: Seed cells at a density of 5 x 10^5 cells/mL. Add the desired concentrations of AG957 or vehicle control (DMSO) to the cell cultures and incubate for the specified time periods (e.g., 24, 48, 72 hours).

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest Cells: After treatment, collect cells by centrifugation at 300 x g for 5 minutes.

-

Wash: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the apoptotic pathways.

-

Cell Lysis:

-

Wash treated cells with cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-BAD, BAD, Bcl-xL, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-9 Activity Assay (Colorimetric)

This assay measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.

-

Prepare Cell Lysates: Lyse treated cells as described for Western blotting (Step 3.3.1).

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.

-

Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

-

Add 5 µL of the caspase-9 substrate (e.g., LEHD-pNA).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-9 activity.

Conclusion

AG957 is a potent inducer of apoptosis in hematopoietic cancer cells, acting through distinct, context-dependent signaling pathways. In BCR-ABL-positive CML cells, it targets the oncoprotein directly, triggering the intrinsic apoptotic cascade. In BCR-ABL-negative leukemias, it modulates the PI3K/Akt pathway, leading to the functional inactivation of the anti-apoptotic protein Bcl-xL. The available quantitative data, although limited, support its potential as a selective anti-leukemic agent. The detailed experimental protocols provided herein offer a framework for further investigation into the precise molecular mechanisms and therapeutic applications of AG957 in the treatment of hematopoietic malignancies. Further research is warranted to obtain more comprehensive dose-response and time-course data to fully elucidate its apoptotic efficacy.

References

- 1. Effects of the bcr/abl kinase inhibitors AG957 and NSC 680410 on chronic myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Tyrphostin AG957: A Technical Guide to its Effects on Chronic Myeloid Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and inhibits apoptosis. This technical guide provides an in-depth analysis of the tyrphostin AG957, a selective inhibitor of the p210BCR/ABL oncoprotein. We will explore its mechanism of action, its impact on key signaling pathways, and its efficacy in inducing apoptosis in CML cells. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for assessing the effects of AG957, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to AG957 and its Role in CML Therapy

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL fusion gene. The product of this gene, the BCR-ABL protein, exhibits deregulated tyrosine kinase activity, which is central to the pathogenesis of Chronic Myeloid Leukemia (CML). This aberrant kinase activity triggers multiple downstream signaling pathways, leading to increased proliferation and survival of leukemic cells.

AG957 is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. It has been identified as a selective inhibitor of the p210BCR/ABL kinase.[1] AG957 acts by promoting the downregulation of the p210BCR/ABL oncoprotein, which in turn inhibits its downstream signaling and induces apoptosis in CML cells.[1][2] Studies have demonstrated the selectivity of AG957 for CML progenitors over their normal counterparts, highlighting its potential as a therapeutic agent.[1][2][3]

Mechanism of Action of AG957

The primary mechanism of action of AG957 in CML cells is the dose- and time-dependent downregulation of the p210BCR/ABL oncoprotein.[1][2] This downregulation disrupts the constitutive tyrosine kinase activity that is essential for the survival of CML cells. The reduction in p210BCR/ABL levels initiates a cascade of events leading to programmed cell death, or apoptosis.

The apoptotic pathway induced by AG957 involves the intrinsic or mitochondrial pathway. Following the downregulation of p210BCR/ABL, there is a release of cytochrome c from the mitochondria into the cytoplasm.[1][2] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, resulting in the characteristic morphological and biochemical changes of apoptosis.[1][2] This process is independent of the Fas receptor-mediated extrinsic apoptotic pathway.[1][2]

Signaling Pathways Modulated by AG957

The BCR-ABL oncoprotein activates a complex network of signaling pathways that are crucial for the malignant phenotype of CML cells. AG957, by targeting BCR-ABL, effectively inhibits these downstream pathways.

Caption: General Experimental Workflow for Evaluating AG957 Effects on CML Cells.

Conclusion

AG957 demonstrates significant potential as a therapeutic agent for CML by selectively targeting the p210BCR/ABL oncoprotein. Its ability to induce apoptosis in CML cells through the downregulation of BCR-ABL and subsequent activation of the intrinsic apoptotic pathway provides a strong rationale for its further investigation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of Chronic Myeloid Leukemia.

References

Methodological & Application

AG957: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG957 is a tyrphostin derivative identified as a potent tyrosine kinase inhibitor. It demonstrates significant activity against the Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), and also exhibits effects on other signaling pathways, including the PI3K/Akt pathway. This document provides detailed application notes and experimental protocols for studying the in vitro and in vivo effects of AG957, intended to guide researchers in the fields of cancer biology and drug development.

Introduction

AG957 (also known as Tyrphostin AG 957) is a synthetic compound that functions as a competitive inhibitor of ATP binding to the kinase domain of several tyrosine kinases. Its primary target is the constitutively active Bcr-Abl tyrosine kinase, making it a valuable tool for investigating CML pathogenesis and a potential therapeutic agent.[1][2] AG957 has been shown to induce apoptosis in Bcr-Abl-positive cells and also affects Bcr-Abl-negative hematopoietic cells by modulating the PI3K/Akt signaling pathway.[3] These application notes provide a summary of its biological activities and detailed protocols for its use in experimental settings.

Data Presentation

Table 1: In Vitro Efficacy of AG957

| Parameter | Cell Type | Value | Reference |

| IC50 (p210bcr/abl autokinase activity) | N/A (cell-free) | 2.9 µM | [1] |

| IC50 (Granulocyte colony-forming cells) | CML patient samples | 7.3 µM | [4] |

| IC50 (Granulocyte colony-forming cells) | Normal donor samples | >20 µM | [4] |

| IC50 (Granulocyte/macrophage colony-forming cells) | CML patient samples | 5.3 µM | [4] |

| IC50 (Granulocyte/macrophage colony-forming cells) | Normal donor samples | >20 µM | [4] |

| Inhibition of DNA synthesis (at 2h) | K562 cells | 60% at 20 µM | [1] |

| Reduction of BCR/ABL-positive progenitors | CML patient CD34+ cells | 92% to 33% at 50 µM | [2] |

Signaling Pathways

The signaling pathways affected by AG957 are crucial to its mechanism of action. Below are diagrams illustrating these pathways.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for p210bcr/abl Autokinase Activity

This protocol is designed to measure the direct inhibitory effect of AG957 on the autophosphorylation of the p210bcr/abl kinase.

Materials:

-

Recombinant p210bcr/abl enzyme

-

AG957 (stock solution in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-32P]ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of AG957 in kinase buffer. Include a DMSO-only control.

-

In a microcentrifuge tube, combine the recombinant p210bcr/abl enzyme with the diluted AG957 or DMSO control.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP to a final concentration of 10 µM.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the band corresponding to autophosphorylated p210bcr/abl.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of AG957.

Protocol 2: Cell Proliferation and Viability Assay

This protocol measures the effect of AG957 on the proliferation and viability of CML cell lines (e.g., K562) and normal hematopoietic cells.

Materials:

-

K562 cells (or other CML cell line)

-

Normal peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

AG957 (stock solution in DMSO)

-

96-well plates

-

MTT or WST-1 reagent

-

Plate reader

Procedure:

-

Seed K562 cells or PBMCs in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Prepare serial dilutions of AG957 in culture medium. Include a DMSO-only control.

-

Add the diluted AG957 to the wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of AG957 on the phosphorylation status of Bcr-Abl and its downstream targets (e.g., CrkL) or components of the PI3K/Akt pathway (e.g., p-Akt, p-BAD).

Materials:

-

CML cells (e.g., K562) or Bcr-Abl-negative leukemia cells (e.g., Jurkat)

-

AG957 (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-phospho-Akt, anti-Akt, anti-phospho-BAD, anti-BAD, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Western blotting equipment

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat the cells with various concentrations of AG957 (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 1, 4, or 24 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin) or total protein.

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by AG957 using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

CML cell line (e.g., K562)

-

AG957 (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed K562 cells in 6-well plates.

-

Treat the cells with various concentrations of AG957 for 24-48 hours.

-

Harvest the cells, including any floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 5: In Vivo c-Abl Inhibition in a Mouse Model of Lung Injury

This protocol is adapted from a study where AG957 was used to inhibit c-Abl activity in a lipopolysaccharide (LPS)-induced mouse model of lung injury.[1]

Materials:

-

Mice (e.g., C57BL/6)

-

AG957

-

Vehicle (e.g., DMSO and saline)

-

Lipopolysaccharide (LPS)

-

Intratracheal administration equipment

-

Materials for tissue harvesting and analysis (e.g., Western blotting, immunohistochemistry)

Procedure:

-

Administer AG957 (e.g., 10 mg/kg) or vehicle to mice via intratracheal instillation.

-

After 1 hour, challenge the mice with an intratracheal administration of LPS.

-

At a predetermined time point post-LPS challenge (e.g., 4-24 hours), euthanize the mice.

-

Harvest the lung tissue.

-

Process the tissue for analysis. For example, prepare protein lysates for Western blot analysis of c-Abl substrate phosphorylation (e.g., paxillin, VE-cadherin) or fix the tissue for immunohistochemical analysis.

Experimental Workflows

Conclusion

AG957 is a versatile research tool for studying tyrosine kinase signaling, particularly in the context of CML. The protocols provided herein offer a framework for investigating its mechanism of action and efficacy in both in vitro and in vivo models. Researchers should optimize these protocols for their specific experimental systems and endpoints. Careful consideration of appropriate controls and dose-response studies will yield robust and reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]

- 3. Peripheral Lipopolysaccharide (LPS) challenge promotes microglial hyperactivity in aged mice that is associated with exaggerated induction of both pro-inflammatory IL-1β and anti-inflammatory IL-10 cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for AG957 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG957, also known as Tyrphostin AG957, is a potent tyrosine kinase inhibitor. It is recognized for its significant activity against the Bcr-Abl fusion protein, a hallmark of chronic myelogenous leukemia (CML).[1][2][3][4] AG957 has been instrumental in preclinical research for understanding the signaling pathways that drive CML and for evaluating novel therapeutic strategies. Beyond its effects on Bcr-Abl, AG957 has also demonstrated activity in Bcr-Abl-negative hematopoietic cells, suggesting broader applications in cancer research.[5] These application notes provide a comprehensive overview of AG957's mechanism of action, protocols for its use in cell culture, and a summary of key quantitative data.

Mechanism of Action

AG957 primarily functions by inhibiting the autokinase activity of the p210Bcr-Abl oncoprotein.[2][3] This inhibition leads to the downregulation of the Bcr-Abl protein and subsequently triggers the intrinsic apoptotic pathway. The key steps in this process include the mitochondrial release of cytochrome c, which then activates Apaf-1 and caspase-9, ultimately leading to the execution of apoptosis via caspase-3.[1]

In cell lines that do not express the Bcr-Abl fusion protein, AG957 has been shown to induce apoptosis by modulating other signaling pathways.[5] Specifically, it affects the phosphorylation state of key proteins in the PI3K/Akt signaling cascade, such as Akt and BAD.[5] This leads to the destabilization of the Bcl-xL/BAD complex, releasing the pro-apoptotic protein BAD and promoting cell death.[5]

Data Presentation

In Vitro Efficacy of AG957

| Parameter | Cell Line / Progenitor | Value | Reference |

| IC50 (p210bcr/abl autokinase activity) | - | 2.9 µM | [2][3][4] |

| Median IC50 (Granulocyte colony-forming cells) | CML | 7.3 µM | [1] |

| Normal | >20 µM | [1] | |

| Median IC50 (Granulocyte/macrophage colony-forming cells) | CML | 5.3 µM | [1] |

| Normal | >20 µM | [1] | |

| Median IC50 (Erythroid colony-forming cells) | CML | 15.5 µM | [1] |

| Normal | >20 µM | [1] |